2,5-Dibromo-3,6-difluorobenzoylchloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dibromo-3,6-difluorobenzoylchloride is an organic compound with the molecular formula C7HBr2ClF2O and a molecular weight of 334.34 g/mol . It is a derivative of benzoyl chloride, characterized by the presence of bromine and fluorine atoms on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
The synthesis of 2,5-Dibromo-3,6-difluorobenzoylchloride typically involves the chlorination of 2,5-dibromo-3,6-difluorobenzoic acid. The reaction is carried out in the presence of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under reflux conditions. The reaction proceeds as follows:
Starting Material: 2,5-Dibromo-3,6-difluorobenzoic acid.
Reagent: Thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.
Conditions: Reflux.
Product: this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
2,5-Dibromo-3,6-difluorobenzoylchloride undergoes various chemical reactions, including:
-
Substitution Reactions: : The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols. Common reagents include primary or secondary amines, alcohols, and thiols.
Conditions: Typically carried out in the presence of a base such as pyridine or triethylamine.
Products: Corresponding amides, esters, or thioesters.
-
Reduction Reactions: : The compound can be reduced to form 2,5-dibromo-3,6-difluorobenzyl alcohol.
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Anhydrous conditions, typically in an inert atmosphere.
-
Oxidation Reactions: : The compound can be oxidized to form 2,5-dibromo-3,6-difluorobenzoic acid.
Reagents: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Conditions: Acidic or basic medium.
Wissenschaftliche Forschungsanwendungen
2,5-Dibromo-3,6-difluorobenzoylchloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is involved in the synthesis of potential drug candidates and in medicinal chemistry research.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 2,5-Dibromo-3,6-difluorobenzoylchloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the reaction conditions. For example, in the presence of amines, the compound forms amides, which can have various biological activities .
Vergleich Mit ähnlichen Verbindungen
2,5-Dibromo-3,6-difluorobenzoylchloride can be compared with other benzoyl chloride derivatives such as:
2,6-Difluorobenzoyl chloride: Similar in structure but lacks bromine atoms.
2,5-Dibromo-3,6-difluorobenzoic acid: The carboxylic acid derivative of the compound, used in different synthetic routes and applications.
3,5-Dibromo-4-hydroxybenzoyl chloride: Another brominated benzoyl chloride with different substitution patterns and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C7HBr2ClF2O |
---|---|
Molekulargewicht |
334.34 g/mol |
IUPAC-Name |
2,5-dibromo-3,6-difluorobenzoyl chloride |
InChI |
InChI=1S/C7HBr2ClF2O/c8-2-1-3(11)5(9)4(6(2)12)7(10)13/h1H |
InChI-Schlüssel |
DSFANLBJECXOGU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1Br)F)C(=O)Cl)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.